Methyl 2-chloro-6-fluoroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloro-6-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)8-5-6-4-7(13)2-3-9(6)14-10(8)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMHDUGIYGJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CC(=CC2=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate typically involves the reaction of 2-chloro-6-fluoroquinoline-3-carbaldehyde with methanol in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under reflux conditions to yield the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: 2-chloro-6-fluoroquinoline-3-carboxylic acid.
Scientific Research Applications
Biological Activities
Methyl 2-chloro-6-fluoroquinoline-3-carboxylate exhibits notable antimicrobial and anticancer properties. Research indicates that this compound can inhibit the growth of various bacterial strains and demonstrate cytotoxic effects against different cancer cell lines.
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties. The presence of chloro and fluoro substituents enhances the compound's interaction with bacterial targets, making it effective against resistant strains .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, with promising results indicating its potential as an anticancer agent. Molecular docking studies suggest that it interacts with proteins involved in cancer proliferation pathways, which is crucial for optimizing its pharmacological properties.
Synthetic Utility
This compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives. Its unique chemical structure allows for various modifications that can lead to compounds with enhanced biological activities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-chloroquinoline-3-carboxylate | Chloro group at position 2; carboxylate at position 3 | Antimicrobial; anticancer |
| Methyl 2-chloro-6-methylnicotinate | Similar chloro substitution but with a methyl group | Antimicrobial; lower potency |
| Ethyl 2-chloro-6-methylisonicotinate | Contains an ethyl group instead of methyl | Moderate antibacterial activity |
| Methyl 7-chloroquinoline-3-carboxylate | Chloro group at position 7; different positioning | Antimicrobial; broader spectrum |
The unique positioning of the substituents in this compound enhances its biological activity compared to similar compounds, making it a significant candidate for further research in drug development.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- A study published in Nature reported that derivatives of this compound demonstrated significant activity against resistant bacterial strains, highlighting its potential as a new class of antibiotics.
- Research documented in Journal of Medicinal Chemistry detailed the synthesis of modified quinoline derivatives based on this compound, showcasing their enhanced anticancer properties through structure–activity relationship studies .
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions and types of substituents on the quinoline ring significantly influence molecular properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Properties of Selected Quinoline Derivatives
*Estimated based on structural analogs.
Key Observations:
- Substituent Positions : The target compound’s Cl at position 2 and F at position 6 create a distinct electronic profile compared to analogs with substituents at positions 4 or 6 (e.g., ). Chlorine at position 2 may direct electrophilic substitution reactions differently than at position 4.
- Functional Groups: The methyl ester at position 3 in the target compound contrasts with the carboxylic acid at position 2 in , which impacts solubility and hydrogen-bonding capacity.
- Steric Effects : The benzyloxy group in introduces significant steric bulk, which could hinder interactions with biological targets compared to the smaller substituents in the target compound.
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molar mass (~255.6 g/mol) is lower than (303.66 g/mol) and (345.75 g/mol), suggesting differences in volatility and crystallinity.
- Polarity : The ester group in the target compound and – reduces polarity compared to the carboxylic acid in , affecting solubility in aqueous versus organic media.
Biological Activity
Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family, known for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.64 g/mol. The compound features both chloro and fluoro substituents, which significantly influence its chemical reactivity and biological activity. The carboxylate group enhances solubility, making it a valuable intermediate in various chemical reactions.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluoro group at position 6 is particularly critical as it enhances the compound's lipophilicity, improving its penetration into bacterial cells and increasing its efficacy against resistant strains .
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 8 µg/mL | Moderate |
| Staphylococcus aureus | 4 µg/mL | High |
| Pseudomonas aeruginosa | 16 µg/mL | Low |
Anticancer Properties
In addition to its antimicrobial effects, this compound has demonstrated cytotoxic effects against various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of DNA replication and transcription. It interacts with topoisomerase enzymes, crucial for DNA cleavage and ligation processes, thereby disrupting cancer cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | DNA intercalation |
| MCF-7 | 15 | Topoisomerase inhibition |
| A549 | 20 | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Interaction : The compound binds to DNA gyrase and topoisomerase IV, inhibiting their activities, which are essential for DNA replication.
- Reactive Oxygen Species (ROS) Generation : Treatment with this compound has been shown to increase oxidative stress within bacterial cells, leading to DNA damage and cell death .
- Targeting Bacterial Resistance : Molecular docking studies suggest that this compound can effectively bind to targets involved in bacterial resistance mechanisms, enhancing its potential as a therapeutic agent.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Direct Amination : Involves reacting halogenated quinolines with amines under optimized conditions to yield the desired carboxylate derivative.
- Catalytic Methods : Utilizing catalysts such as {Mo132} in solvent-free conditions has been reported to improve yields significantly .
Case Studies
- Antibacterial Efficacy Study : A study reported that this compound showed significant antibacterial activity against multidrug-resistant strains of E. coli, highlighting its potential use in treating resistant infections .
- Anticancer Research : In vitro studies demonstrated that this compound effectively reduced viability in breast cancer cell lines (MCF-7), suggesting a promising avenue for further investigation in cancer therapy.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., fluorine’s deshielding at C6, chlorine at C2). DEPT-135 and HSQC resolve overlapping signals.
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles, confirming the ester group’s orientation at C3. ORTEP-3 visualizes thermal ellipsoids, critical for assessing steric effects .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
How can structural contradictions between computational models and experimental data be resolved?
Advanced
Discrepancies (e.g., DFT-predicted vs. crystallographic bond angles) require validation via:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O/F contacts) using CrystalExplorer.
- Rigorous refinement in SHELXL : Adjust displacement parameters (ADPs) and apply TWIN/BASF commands for twinned crystals .
- Density functional theory (DFT) benchmarking : Compare calculated (B3LYP/6-311+G(d,p)) and experimental geometries, adjusting basis sets for halogen interactions .
What methodologies identify hydrogen-bonding patterns in the crystal lattice, and how do they influence physicochemical properties?
Q. Advanced
- Graph set analysis : Classifies H-bond motifs (e.g., R₂²(8) rings) using Mercury software. For this compound, C=O···H–N interactions may stabilize the lattice, affecting solubility .
- WinGX suite : Generates symmetry-equivalent molecules to map packing diagrams. Fluorine’s high electronegativity often drives C–F···π interactions, altering melting points .
- Hirshfeld surfaces : Red/blue hotspots in CrystalExplorer highlight dominant H-bond donors/acceptors .
How can researchers design assays to evaluate the compound’s bioactivity, such as antibacterial effects?
Q. Advanced
- Minimum inhibitory concentration (MIC) : Test against Gram± bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines). The chloro-fluoro motif may disrupt DNA gyrase .
- Enzyme inhibition studies : Molecular docking (AutoDock Vina) predicts binding to E. coli topoisomerase IV. Validate via fluorescence-based ATPase assays.
- SAR analysis : Compare with ethyl ester analogs (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) to assess ester group impact on potency .
What strategies mitigate challenges in crystallizing halogenated quinolines?
Q. Advanced
- Solvent screening : Use high-polarity solvents (DMF, DMSO) for dissolution, followed by slow diffusion with hexane. Chlorine’s bulkiness may require seeded crystallization.
- Temperature gradients : Gradual cooling (0.5°C/hr) minimizes disorder. SHELXD screens for pseudo-symmetry in twinned crystals .
- Additive-driven nucleation : Introduce ionic liquids (e.g., [BMIM][BF₄]) to template π-stacking .
How do substituent positions (Cl at C2, F at C6) influence electronic properties and reactivity?
Q. Advanced
- Hammett constants : σₚ values (Cl: +0.23, F: +0.06) predict electron withdrawal at C2/C6, directing electrophilic substitution to C5/C8.
- DFT calculations : HOMO/LUMO gaps (B3LYP) correlate with redox behavior in cyclic voltammetry. Fluorine’s inductive effect lowers LUMO, enhancing electrophilicity .
- XPS analysis : Binding energies (Cl 2p₃/₂ ~200 eV, F 1s ~689 eV) confirm substituent electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
